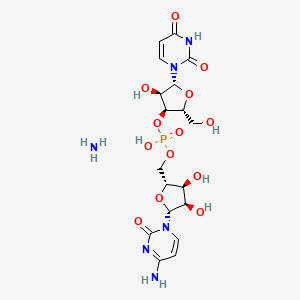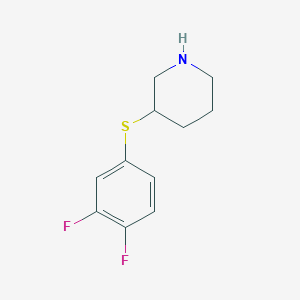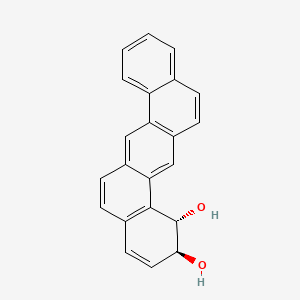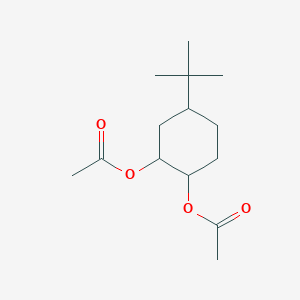
(2-acetyloxy-4-tert-butylcyclohexyl) acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-acetyloxy-4-tert-butylcyclohexyl) acetate is a chemical compound known for its applications in various industries, particularly in the field of fragrances. It is a carboxylic ester with the molecular formula C12H22O2 and a molecular weight of 198.3 g/mol . This compound is widely used as a perfume ingredient in cosmetics, soaps, and other personal care products due to its pleasant woody and floral scent .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-acetyloxy-4-tert-butylcyclohexyl) acetate typically involves the esterification of 2-tert-butylcyclohexanol, which is derived from 2-tert-butylphenol . The process can be summarized as follows:
Hydrogenation: 2-tert-butylphenol undergoes catalytic hydrogenation to form 2-tert-butylcyclohexanol.
Esterification: The resulting 2-tert-butylcyclohexanol is then esterified with acetic acid in the presence of an acid catalyst to produce this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(2-acetyloxy-4-tert-butylcyclohexyl) acetate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2-tert-butylcyclohexanol and acetic acid.
Substitution: Nucleophilic substitution reactions can occur, where the acetate group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Various nucleophiles like amines or alcohols in the presence of a suitable catalyst.
Major Products
Hydrolysis: 2-tert-butylcyclohexanol and acetic acid.
Oxidation: Ketones or carboxylic acids.
Substitution: Products depend on the nucleophile used.
Scientific Research Applications
(2-acetyloxy-4-tert-butylcyclohexyl) acetate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential effects on skin and its use in dermatological studies.
Medicine: Explored for its potential use in drug delivery systems due to its stability and biocompatibility.
Industry: Widely used in the fragrance industry for its pleasant scent and stability in various formulations.
Mechanism of Action
The primary mechanism of action of (2-acetyloxy-4-tert-butylcyclohexyl) acetate in its applications is related to its ability to interact with olfactory receptors, producing a pleasant scent. In biological systems, it may also interact with skin cells, influencing their response to external stimuli . The exact molecular targets and pathways involved in these interactions are still under investigation .
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylcyclohexyl acetate: A closely related compound with similar applications in the fragrance industry.
4-tert-Butylcyclohexyl acrylate: Another related compound used in polymer chemistry.
Uniqueness
(2-acetyloxy-4-tert-butylcyclohexyl) acetate is unique due to its specific ester structure, which imparts distinct olfactory properties and stability. Its ability to undergo various chemical reactions also makes it a versatile compound for research and industrial applications .
Properties
CAS No. |
36736-20-6 |
|---|---|
Molecular Formula |
C14H24O4 |
Molecular Weight |
256.34 g/mol |
IUPAC Name |
(2-acetyloxy-4-tert-butylcyclohexyl) acetate |
InChI |
InChI=1S/C14H24O4/c1-9(15)17-12-7-6-11(14(3,4)5)8-13(12)18-10(2)16/h11-13H,6-8H2,1-5H3 |
InChI Key |
CYCAUWWXYWATRT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1CCC(CC1OC(=O)C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[(2,4-Difluorophenyl)sulfanylmethyl]pyrrolidine](/img/structure/B13744742.png)
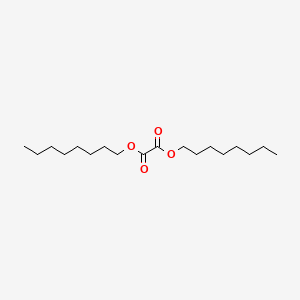
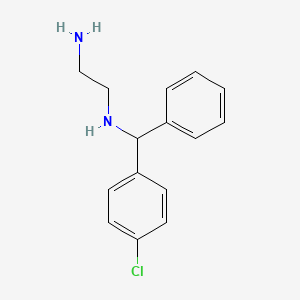


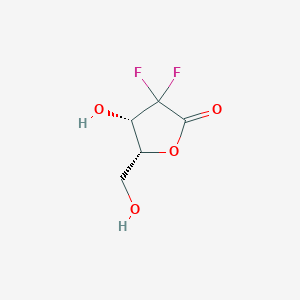
![3-[[2-[[4-[(4-chlorophenyl)methyl]piperidin-1-yl]methyl]-3-hydroxybutanoyl]amino]-N-methylbenzamide](/img/structure/B13744788.png)
